molecular formula C14H9N3O8S B14533540 Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate CAS No. 62486-46-8

Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate

Cat. No.: B14533540
CAS No.: 62486-46-8
M. Wt: 379.30 g/mol
InChI Key: YEVKHFQEKVCDKR-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups This compound contains a methyl ester, a nitro group, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the sulfanyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the sulfanyl group.

Scientific Research Applications

Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate has several scientific research applications:

    Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and biochemical pathways.

    Medicine: Its derivatives may have pharmacological properties that can be explored for drug development.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2,4-dinitrophenyl)sulfanyl]propanoate: Similar structure but with a propanoate group instead of a benzoate group.

    2,4-Dinitrophenylhydrazine: Contains the 2,4-dinitrophenyl group but lacks the sulfanyl and nitrobenzoate groups.

Uniqueness

Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of both nitro and sulfanyl groups on the benzene ring allows for versatile chemical modifications and interactions.

This compound’s unique structure and reactivity make it a valuable molecule for scientific research and industrial applications.

Properties

CAS No.

62486-46-8

Molecular Formula

C14H9N3O8S

Molecular Weight

379.30 g/mol

IUPAC Name

methyl 3-(2,4-dinitrophenyl)sulfanyl-2-nitrobenzoate

InChI

InChI=1S/C14H9N3O8S/c1-25-14(18)9-3-2-4-12(13(9)17(23)24)26-11-6-5-8(15(19)20)7-10(11)16(21)22/h2-7H,1H3

InChI Key

YEVKHFQEKVCDKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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